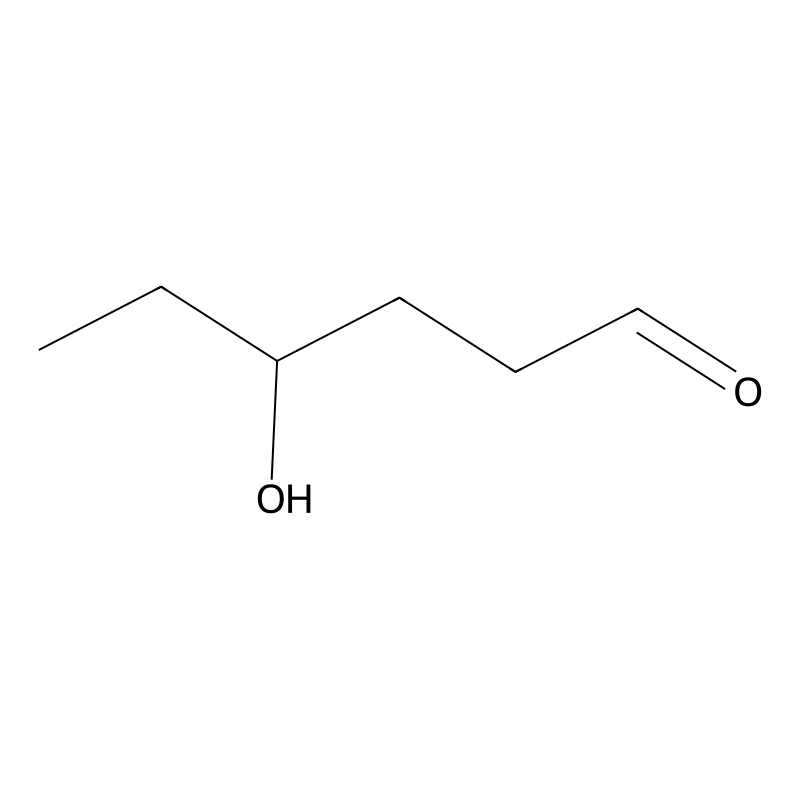

4-Hydroxyhexanal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

4-Hydroxyhexanal (4-HHE) is a highly reactive α,β-unsaturated aldehyde that serves as the definitive analytical standard and primary biomarker for the non-enzymatic peroxidation of n-3 polyunsaturated fatty acids (PUFAs), such as docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA) [1]. In laboratory workflows, it is utilized as a critical calibrant for LC-MS/MS and GC-MS platforms, as well as a target for specific Michael adduct immunoassays[2]. Unlike generic oxidative stress markers, 4-HHE possesses a distinct electrophilic profile that forms stable covalent adducts with nucleophilic amino acids (cysteine, histidine, lysine), making it an indispensable reagent for targeted lipidomics, metabolic disease modeling, and the development of pathway-specific diagnostic panels [3].

Research Fit

References

- [1] Human Cerebrospinal Fluid Fatty Acid Levels Differ between Supernatant Fluid and Brain-Derived Nanoparticle Fractions, and Are Altered in Alzheimer's Disease. PLOS One, 2014.

- [2] Two Toxic Lipid Aldehydes, 4-hydroxy-2-hexenal (4-HHE) and 4-hydroxy-2-nonenal (4-HNE), Accumulate in Patients with Chronic Kidney Disease. MDPI Toxins, 2020.

- [3] Skeletal muscle insulin resistance is induced by 4-hydroxy-2-hexenal, a by-product of n-3 fatty acid peroxidation. Diabetologia, 2014.

Procuring generic lipid peroxidation markers like malondialdehyde (MDA) or the closely related 4-hydroxynonenal (4-HNE) as substitutes for 4-HHE fundamentally compromises assay specificity. While 4-HNE is a widely used standard, it is exclusively derived from n-6 PUFAs (e.g., arachidonic acid) and cannot accurately quantify omega-3 specific oxidative stress[1]. Furthermore, 4-HHE and 4-HNE exhibit distinct reaction kinetics and target preferences when forming protein adducts; substituting 4-HHE with 4-HNE in immunoassay calibration or metabolic modeling leads to false-negative biomarker detection in early-stage pathologies, as 4-HNE fails to accumulate significantly in conditions where 4-HHE shows massive upregulation [2]. For laboratories mapping DHA/EPA degradation or validating n-3 specific antibodies, 4-HHE is strictly non-interchangeable[3].

Substitution Risk

References

- [1] The lipid peroxidation product 4-hydroxy-2-nonenal: Advances in chemistry and analysis. Archives of Biochemistry and Biophysics, NIH.

- [2] Two Toxic Lipid Aldehydes, 4-hydroxy-2-hexenal (4-HHE) and 4-hydroxy-2-nonenal (4-HNE), Accumulate in Patients with Chronic Kidney Disease. MDPI Toxins, 2020.

- [3] Skeletal muscle insulin resistance is induced by 4-hydroxy-2-hexenal, a by-product of n-3 fatty acid peroxidation. Diabetologia, 2014.

Higher Sensitivity in Early Diagnosis

In the development of diagnostic assays for chronic kidney disease (CKD), 4-HHE demonstrates significantly higher sensitivity for early-stage detection compared to the industry-standard 4-HNE. Clinical quantification via GC-MS revealed that plasma 4-HHE concentrations increase 3.9-fold overall in CKD patients, with statistically significant elevations appearing as early as CKD Stage 3 [1]. In contrast, 4-HNE concentrations show no significant divergence from healthy baselines during early stages, only rising at CKD Stage 4-5 [1].

| Evidence Dimension | Plasma concentration increase in early-to-mid stage pathology (CKD Stage 3) |

| Target Compound Data | 4-HHE shows significant elevation (up to 4.5-fold higher by Stage 4-5) |

| Comparator Or Baseline | 4-HNE (No significant increase at Stage 3; p = 0.679 vs controls overall before late stages) |

| Quantified Difference | 4-HHE provides an early-stage differential signal that 4-HNE completely misses |

| Conditions | GC-MS quantification in human plasma across CKD stages |

Procuring 4-HHE is essential for diagnostic developers aiming to create sensitive early-warning panels, as standard 4-HNE calibrants will fail to detect early pathological lipid peroxidation.

Signal-to-Noise Superiority for Protein Adducts

When validating antibodies for protein carbonylation and oxidative stress, 4-HHE yields a 9.5-fold higher signal-to-noise ratio in specific disease models compared to 4-HNE. Immunoblotting of human plasma proteins demonstrated that 4-HHE Michael adducts were 9.5-fold higher in pathological samples (CKD) compared to healthy controls [1]. In the exact same cohort, 4-HNE protein adducts showed no statistically significant difference between patients and controls [1].

| Evidence Dimension | Covalent protein adduct accumulation in plasma |

| Target Compound Data | 4-HHE adducts increased 9.5-fold (1093 AU vs 115 AU) |

| Comparator Or Baseline | 4-HNE adducts (No significant difference between diseased and control) |

| Quantified Difference | 9.5-fold signal amplification for 4-HHE vs negligible differential for 4-HNE |

| Conditions | Dot blot immunoblotting of human plasma proteins using specific anti-Michael adduct antibodies |

Laboratories must select 4-HHE as the target antigen or calibrant when developing assays for systemic protein modification, as 4-HNE fails to provide a measurable differential in these matrices.

Precision in Insulin Resistance Modeling

For laboratories modeling obesity and insulin resistance, 4-HHE provides a sharper quantitative contrast than 4-HNE. In Zucker Diabetic Fatty (ZDF) rats, free plasma 4-HHE concentrations exhibited a 4-fold increase in obese subjects compared to lean controls [1]. Conversely, the standard comparator 4-HNE only demonstrated an 80% increase [1]. Furthermore, 4-HHE specifically correlates with blood glucose levels and directly impairs insulin-stimulated glucose uptake in L6 muscle cells [1].

| Evidence Dimension | Plasma concentration differential in obese vs lean metabolic models |

| Target Compound Data | 4-HHE increased 4-fold (400%) |

| Comparator Or Baseline | 4-HNE increased by only 80% |

| Quantified Difference | 4-HHE provides a 5x greater relative signal magnitude than 4-HNE in obesity models |

| Conditions | GC-MS measurement in lean vs obese Zucker Diabetic Fatty (ZDF) rats |

Lipidomics researchers and toxicologists should procure 4-HHE over 4-HNE to ensure robust, high-contrast validation of n-3 PUFA-driven metabolic dysfunction models.

n-3 PUFA Pathway Specificity

In targeted lipidomics, distinguishing between dietary fat oxidation pathways requires absolute precursor specificity. 4-HHE is exclusively generated from the carbon-carbon cleavage of n-3 PUFAs (e.g., alpha-linolenic acid, EPA, DHA), whereas 4-HNE is strictly derived from n-6 PUFAs [1]. Utilizing 4-HHE as an analytical standard allows mass spectrometry workflows to isolate omega-3 specific oxidative stress from the general lipid peroxidation pool, a capability impossible with generic markers like MDA [1].

| Evidence Dimension | Precursor origin and pathway specificity |

| Target Compound Data | 4-HHE (100% specific to n-3 PUFA peroxidation) |

| Comparator Or Baseline | 4-HNE (Specific to n-6 PUFAs) / MDA (Non-specific) |

| Quantified Difference | Complete orthogonal specificity between 4-HHE and 4-HNE pathways |

| Conditions | LC-MS/MS or GC-MS pathway mapping of lipid hydroperoxide breakdown |

Procurement of high-purity 4-HHE is a strict requirement for analytical workflows designed to evaluate the specific oxidative stability of omega-3 enriched formulations or biological samples.

Omega-3 Lipidomics LC-MS/MS Calibration

Directly following its absolute pathway specificity (Section 3), 4-HHE is the mandatory analytical standard for mass spectrometry workflows quantifying DHA/EPA degradation in biological matrices or nutritional formulations, where n-6 markers (4-HNE) or generic markers (MDA) cannot be used [1].

Early-Stage Diagnostic Immunoassay Development

Leveraging its 9.5-fold higher adduct signal and early-stage elevation (Section 3), 4-HHE is the quantitatively validated target antigen and calibrant for developing novel ELISA or dot-blot diagnostics aimed at detecting early renal decline and systemic protein carbonylation [2].

In Vitro Insulin Resistance Modeling

Because 4-HHE shows a massive 4-fold upregulation in obese models and directly impairs glucose uptake (Section 3), it is the targeted reagent for inducing and studying n-3 PUFA-derived metabolic dysfunction and insulin resistance in L6 muscle cell assays[3].

Application Selection Guide

References

- [1] The lipid peroxidation product 4-hydroxy-2-nonenal: Advances in chemistry and analysis. Archives of Biochemistry and Biophysics, NIH.

- [2] Two Toxic Lipid Aldehydes, 4-hydroxy-2-hexenal (4-HHE) and 4-hydroxy-2-nonenal (4-HNE), Accumulate in Patients with Chronic Kidney Disease. MDPI Toxins, 2020.

- [3] Skeletal muscle insulin resistance is induced by 4-hydroxy-2-hexenal, a by-product of n-3 fatty acid peroxidation. Diabetologia, 2014.

XLogP3

Use Classification

Explore Compound Types